Hexaprenol

説明

特性

IUPAC Name |

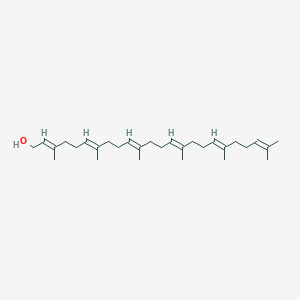

(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-25(2)13-8-14-26(3)15-9-16-27(4)17-10-18-28(5)19-11-20-29(6)21-12-22-30(7)23-24-31/h13,15,17,19,21,23,31H,8-12,14,16,18,20,22,24H2,1-7H3/b26-15+,27-17+,28-19+,29-21+,30-23+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXILURRBPAWICG-MMSZMYIBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthetic Pathway of Hexaprenol: A Technical Guide for Researchers

Abstract

Hexaprenol, a C30 isoprenoid alcohol, is a member of the vast and diverse family of natural products known as isoprenoids. These compounds are fundamental to various biological processes across all domains of life. The biosynthesis of this compound, like all isoprenoids, originates from the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, intended for researchers, scientists, and professionals in drug development. It delineates the two primary pathways for IPP and DMAPP synthesis—the Mevalonate (MVA) and the non-mevalonate/methylerythritol phosphate (MEP) pathways—details the subsequent chain elongation to form the C30 precursor, and discusses the final dephosphorylation step to yield this compound. This document includes a compilation of quantitative kinetic data for key enzymes, detailed experimental protocols, and visualizations of the metabolic routes to facilitate a comprehensive understanding of this vital biosynthetic process.

Introduction to Isoprenoid Biosynthesis

Isoprenoids constitute the largest class of natural products, with over 55,000 distinct compounds identified.[1] They fulfill a myriad of essential functions, from serving as components of cell membranes (e.g., sterols) and electron transport chains (e.g., quinones) to acting as hormones and photosynthetic pigments.[2][3] The foundational precursors for all isoprenoids are the five-carbon isomers, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] Organisms have evolved two distinct and independent pathways to synthesize these crucial building blocks.[4]

-

The Mevalonate (MVA) Pathway: This pathway is the primary route for IPP and DMAPP synthesis in eukaryotes (including mammals and fungi), archaea, and the cytosol of higher plants.[2][5]

-

The Methylerythritol Phosphate (MEP) Pathway: Also known as the non-mevalonate or DXP pathway, this route is operative in most bacteria, green algae, and the plastids of higher plants.[1] Its absence in humans makes it an attractive target for the development of novel antibiotics and herbicides.[5]

Following the synthesis of IPP and DMAPP, prenyltransferase enzymes catalyze the sequential head-to-tail condensation of IPP units onto an allylic diphosphate starter molecule (like DMAPP) to create linear polyprenyl diphosphates of varying chain lengths.[6] this compound biosynthesis involves the formation of a 30-carbon (C30) polyprenyl diphosphate, which is subsequently dephosphorylated to yield the final alcohol product.

The Mevalonate (MVA) Pathway to IPP and DMAPP

The MVA pathway commences with acetyl-CoA and proceeds through a series of seven enzymatic reactions to produce IPP.[2][7]

-

Acetoacetyl-CoA Formation: Two molecules of acetyl-CoA are condensed by acetyl-CoA acetyltransferase (AACT) to form acetoacetyl-CoA.[4][7]

-

HMG-CoA Synthesis: A third molecule of acetyl-CoA is added to acetoacetyl-CoA by HMG-CoA synthase (HMGS) to generate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2][8]

-

Mevalonate Formation: HMG-CoA is reduced to (R)-mevalonate by HMG-CoA reductase (HMGR), utilizing two molecules of NADPH.[2] This is the primary rate-limiting and regulatory step of the MVA pathway.[2][9]

-

Mevalonate Phosphorylation: Mevalonate kinase (MVK) phosphorylates mevalonate at the C5 hydroxyl group to produce mevalonate-5-phosphate.[5][9]

-

Phosphomevalonate Phosphorylation: Phosphomevalonate kinase (PMVK) adds a second phosphate group to mevalonate-5-phosphate, yielding mevalonate-5-diphosphate.[5][9]

-

Decarboxylation to IPP: Mevalonate diphosphate decarboxylase (MVD) decarboxylates and dehydroxylates mevalonate-5-diphosphate in an ATP-dependent reaction to form isopentenyl diphosphate (IPP).[6][9]

-

Isomerization to DMAPP: IPP is reversibly isomerized to its more reactive allylic isomer, dimethylallyl diphosphate (DMAPP), by isopentenyl diphosphate isomerase (IDI).[10]

Caption: The Mevalonate (MVA) Pathway for IPP and DMAPP Biosynthesis.

The Methylerythritol Phosphate (MEP) Pathway to IPP and DMAPP

The MEP pathway begins with pyruvate and glyceraldehyde 3-phosphate and also consists of seven core enzymatic steps.[1]

-

DXP Formation: 1-deoxy-D-xylulose-5-phosphate synthase (DXS) catalyzes the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP).[1][6]

-

MEP Formation: DXP reductoisomerase (DXR) mediates the intramolecular rearrangement and reduction of DXP by NADPH to yield 2-C-methyl-D-erythritol-4-phosphate (MEP).[1][6]

-

CDP-ME Synthesis: MEP cytidylyltransferase (IspD) activates MEP via condensation with CTP to form 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).[1]

-

CDP-MEP Synthesis: The 2-hydroxy group of CDP-ME is phosphorylated by ATP, a reaction catalyzed by CDP-ME kinase (IspE), to produce CDP-ME 2-phosphate (CDP-MEP).[1]

-

MEcPP Formation: MEcPP synthase (IspF) cyclizes CDP-MEP to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) with the elimination of CMP.[1]

-

HMBPP Synthesis: The cyclic diphosphate ring of MEcPP is opened and reduced by HMBPP synthase (IspG) to form (E)-4-hydroxy-3-methyl-but-2-enyl 1-diphosphate (HMBPP).[1]

-

IPP and DMAPP Formation: Finally, HMBPP reductase (IspH) reduces HMBPP to generate a mixture of IPP and DMAPP.[1]

Caption: The Methylerythritol Phosphate (MEP) Pathway.

Elongation to the C30 Backbone: Hexaprenyl Diphosphate Synthase

The formation of the C30 carbon skeleton of this compound is catalyzed by a medium-chain prenyltransferase known as hexaprenyl diphosphate synthase . This enzyme facilitates the sequential condensation of IPP molecules onto an allylic diphosphate precursor.

There are several specificities for this enzyme. The most direct route to a C30 chain involves hexaprenyl-diphosphate synthase ((2E,6E)-farnesyl-diphosphate specific) (EC 2.5.1.83). This enzyme catalyzes the following reaction:

(2E,6E)-Farnesyl diphosphate + 3 Isopentenyl diphosphate ⇌ 3 Diphosphate + all-trans-Hexaprenyl diphosphate[11][12]

This reaction begins with farnesyl diphosphate (FPP), a C15 intermediate formed from the condensation of two IPP molecules with one DMAPP molecule, catalyzed by FPP synthase. The hexaprenyl diphosphate synthase then adds three additional IPP units to the FPP molecule, extending the chain to 30 carbons.

Another characterized enzyme is hexaprenyl diphosphate synthase (geranylgeranyl-diphosphate specific) (EC 2.5.1.82), which prefers geranylgeranyl diphosphate (GGPP, C20) as the allylic substrate and adds two IPP units to form the C30 product.[13]

The Final Step: Dephosphorylation to this compound

The final step in the biosynthesis of this compound is the removal of the pyrophosphate group from all-trans-hexaprenyl diphosphate. This hydrolysis reaction is catalyzed by a phosphatase enzyme.[14][15]

all-trans-Hexaprenyl diphosphate + H₂O → all-trans-Hexaprenol + Diphosphate

While a specific "hexaprenyl diphosphate phosphatase" has not been extensively characterized as a unique enzyme, this reaction is carried out by members of the broad class of phosphatases, which hydrolyze phosphoric acid esters and anhydrides.[15][16] This enzymatic dephosphorylation yields the final this compound product.

Caption: Final stages of this compound biosynthesis from Farnesyl-PP.

Regulation of the Pathway

The biosynthesis of this compound is tightly regulated to ensure a balanced supply of isoprenoid precursors for various cellular needs. Regulation occurs at multiple levels:

-

Transcriptional Control: The expression of genes encoding key pathway enzymes is a major point of regulation. In the MVA pathway, the transcription of the gene for HMG-CoA reductase (HMGR) is a critical control point.[17][18] Similarly, in the MEP pathway, the expression of DXS and DXR is tightly regulated.[17][18]

-

Post-Translational Regulation: The activity of key enzymes is also controlled after translation. For instance, the degradation of HMGR is regulated by levels of downstream sterols.[17] The activity of some MEP pathway enzymes, which contain iron-sulfur clusters, is dependent on the cellular redox state.[5]

-

Feedback Inhibition: The end-products of the pathways, IPP and DMAPP, can allosterically inhibit the activity of early enzymes, such as DXS in the MEP pathway, providing a rapid mechanism to control metabolic flux.[5]

-

Metabolic Crosstalk: In organisms that possess both the MVA and MEP pathways, such as plants, there is evidence of crosstalk, where IPP can be exchanged between the cytosol and plastids to balance the metabolic load and precursor supply.[17][19]

Quantitative Data

The following tables summarize the key enzymes involved in the biosynthetic pathway of this compound and reported kinetic constants for some of these enzymes or their close homologs. Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are crucial for understanding enzyme efficiency and for metabolic modeling.[20][21]

Table 1: Key Enzymes in the this compound Biosynthetic Pathway

| Pathway Stage | Enzyme | Abbreviation | EC Number |

| MVA Pathway | Acetyl-CoA acetyltransferase | AACT | 2.3.1.9 |

| HMG-CoA synthase | HMGS | 2.3.3.10 | |

| HMG-CoA reductase | HMGR | 1.1.1.34 | |

| Mevalonate kinase | MVK | 2.7.1.36 | |

| Phosphomevalonate kinase | PMVK | 2.7.4.2 | |

| Mevalonate diphosphate decarboxylase | MVD | 4.1.1.33 | |

| Isopentenyl diphosphate isomerase | IDI | 5.3.3.2 | |

| MEP Pathway | 1-deoxy-D-xylulose-5-phosphate synthase | DXS | 2.2.1.7 |

| DXP reductoisomerase | DXR | 1.1.1.267 | |

| MEP cytidylyltransferase | IspD | 2.7.7.60 | |

| CDP-ME kinase | IspE | 2.7.1.148 | |

| MEcPP synthase | IspF | 4.6.1.12 | |

| HMBPP synthase | IspG | 1.17.7.1 | |

| HMBPP reductase | IspH | 1.17.1.2 | |

| Chain Elongation | Farnesyl diphosphate synthase | FPPS | 2.5.1.10 |

| Hexaprenyl diphosphate synthase | HexPS | 2.5.1.83 | |

| Final Step | Phosphatase | - | 3.1.3.- |

Table 2: Selected Enzyme Kinetic Data

| Enzyme (Organism) | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Heptaprenyl Diphosphate Synthase (Coq1) | FPP | 1.5 ± 0.3 | 28.0 ± 1.0 | 0.034 | 2.3 x 10⁴ | [7] |

| (Toxoplasma gondii) | IPP | 35.0 ± 5.0 | 25.0 ± 2.0 | 0.030 | 8.6 x 10² | [7] |

| Mevalonate Kinase | Mevalonate | 100 | - | - | - | [22] |

| (Human, recombinant) | ATP | 200 | - | - | - | [22] |

| MmMvk | Mevalonate | - | 2.04 ± 0.54 (µmol ATP/min/mg) | - | - | [23] |

| (Methanosarcina mazei) | ||||||

| SpPmvk | Mevalonate-5-P | - | 3.98 ± 0.13 (µmol ATP/min/mg) | - | - | [23] |

| (Saccharomyces pombe) |

Note: Data for Hexaprenyl Diphosphate Synthase is limited. The data for Heptaprenyl Diphosphate Synthase, a related medium-chain prenyltransferase, is provided for comparative purposes.

Experimental Protocols

Assay for Prenyltransferase Activity (e.g., Hexaprenyl Diphosphate Synthase)

This protocol is adapted from methods used for other prenyltransferases, such as farnesyl and heptaprenyl diphosphate synthases, and relies on the incorporation of a radiolabeled substrate.[3][7][24]

Objective: To determine the kinetic parameters of Hexaprenyl Diphosphate Synthase.

Materials:

-

Purified Hexaprenyl Diphosphate Synthase (HexPS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT

-

(2E,6E)-Farnesyl diphosphate (FPP) stock solution (1 mM)

-

[1-¹⁴C]Isopentenyl diphosphate ([¹⁴C]IPP) stock solution (1 mM, specific activity adjusted as needed)

-

Quenching Solution: 2 M HCl in saturated NaCl

-

Extraction Solvent: n-butanol

-

Scintillation fluid and vials

-

Thin-Layer Chromatography (TLC) plates (silica)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction master mix containing the assay buffer and a fixed concentration of the allylic substrate (FPP, e.g., 50 µM final concentration).

-

Substrate Addition: Add varying concentrations of [¹⁴C]IPP to different tubes to generate a substrate curve.

-

Enzyme Initiation: Equilibrate the tubes at the optimal reaction temperature (e.g., 37°C) for 5 minutes. Initiate the reaction by adding a known amount of purified HexPS.

-

Incubation: Incubate the reaction for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Quenching and Hydrolysis: Stop the reaction by adding the quenching solution. This acidic solution also hydrolyzes the pyrophosphate moiety of the product to its corresponding alcohol, facilitating extraction. Incubate at 37°C for 30 minutes to ensure complete hydrolysis.

-

Product Extraction: Add n-butanol to each tube, vortex vigorously, and centrifuge to separate the phases. The longer-chain, more hydrophobic this compound product will partition into the n-butanol (upper) phase.

-

Quantification: Transfer an aliquot of the n-butanol phase to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Convert the measured radioactivity (counts per minute) into the rate of product formation (e.g., nmol/min/mg enzyme). Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Caption: General experimental workflow for a radiochemical prenyltransferase assay.

Analysis of Isoprenoids by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of isoprenoids like this compound from biological extracts.[25]

Objective: To quantify this compound from a microbial or plant extract.

Materials:

-

Lyophilized cell pellet or ground tissue

-

Extraction Solvent: e.g., a mixture of methanol, MTBE, and water

-

HPLC system with a suitable detector (e.g., UV, CAD, or MS)

-

C18 reverse-phase HPLC column

-

Mobile Phase: A gradient of solvents, such as water, methanol, and isopropanol

-

This compound standard for calibration

Procedure:

-

Extraction: Extract the lipids from the biological sample using an appropriate solvent system (e.g., a modified Bligh-Dyer or Folch extraction). The choice of solvent will depend on the polarity of the target isoprenoid.

-

Solvent Removal: Evaporate the organic solvent from the extract under a stream of nitrogen gas.

-

Resuspension: Re-dissolve the dried lipid extract in a suitable solvent compatible with the HPLC mobile phase (e.g., isopropanol).

-

HPLC Analysis: Inject the sample onto the HPLC system. Separation is typically achieved using a reverse-phase column and a gradient elution program that gradually increases the proportion of the organic solvent.

-

Detection and Quantification: Detect the eluting compounds. This compound, lacking a strong chromophore, may be best detected by a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS). Quantify the amount of this compound by comparing its peak area to a standard curve generated from known concentrations of a pure this compound standard.

Conclusion

The biosynthetic pathway of this compound is a multi-step enzymatic process that highlights the fundamental principles of isoprenoid metabolism. The generation of the universal C5 precursors, IPP and DMAPP, through either the MVA or MEP pathway, sets the stage for a series of condensation reactions catalyzed by prenyltransferases to build the C30 carbon chain. A final dephosphorylation step yields the this compound molecule. The intricate regulation of this pathway at transcriptional, post-translational, and metabolic levels ensures that the production of this compound and other essential isoprenoids is finely tuned to the cell's physiological requirements. A thorough understanding of this pathway, supported by quantitative kinetic data and robust experimental protocols, is essential for applications in metabolic engineering and for the development of novel therapeutics targeting these vital metabolic routes.

References

- 1. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Farnesyl Diphosphate Synthase Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. EC 2.5.1.158 [iubmb.qmul.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 7. benchchem.com [benchchem.com]

- 8. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applying asymptotic methods to synthetic biology: Modelling the reaction kinetics of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocols for the Production and Analysis of Isoprenoids in Bacteria and Yeast | Springer Nature Experiments [experiments.springernature.com]

- 11. Hexaprenyl-diphosphate synthase ((2E,6E)-farnesyl-diphosphate specific) - Wikipedia [en.wikipedia.org]

- 12. ENZYME - 2.5.1.83 hexaprenyl-diphosphate synthase [(2E,6E)-farnesyl-diphosphate specific] [enzyme.expasy.org]

- 13. Hexaprenyl diphosphate synthase (geranylgeranyl-diphosphate specific) - Wikipedia [en.wikipedia.org]

- 14. Enzymatic hydrolysis of polyprenyl pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dephosphorylation - Wikipedia [en.wikipedia.org]

- 16. Futures: Phosphatases - EMBL [embl.org]

- 17. Isoprenoid biosynthesis regulation in poplars by methylerythritol phosphate and mevalonic acid pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Distinct Light-Mediated Pathways Regulate the Biosynthesis and Exchange of Isoprenoid Precursors during Arabidopsis Seedling Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enzyme Kinetics [www2.chem.wisc.edu]

- 21. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. benchchem.com [benchchem.com]

- 25. Microbial Production, Extraction, and Quantitative Analysis of Isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Hexaprenol: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaprenol, a C30 isoprenoid alcohol, is a significant member of the polyprenol family of natural products. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies. Detailed protocols for its synthesis and analysis are presented to support further research and development in fields where this long-chain alcohol plays a crucial role.

Chemical Structure and Identification

This compound is a long-chain polyisoprenoid alcohol characterized by six isoprene units. Its systematic IUPAC name is 3,7,11,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaen-1-ol . The structure consists of a 24-carbon chain with six methyl groups and six double bonds, terminating in a primary alcohol group. The stereochemistry of the double bonds is typically all-trans (all-E).

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 77551-14-5 |

| Molecular Formula | C₃₀H₅₀O |

| Molecular Weight | 426.72 g/mol |

| IUPAC Name | 3,7,11,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaen-1-ol |

Physicochemical Properties

Table 2: Predicted and Related Physicochemical Properties of this compound

| Property | Value (Squalene, for reference) | Notes |

| Melting Point | -75 °C | This compound's melting point is expected to be in a similar range. |

| Boiling Point | 280 °C at 17 mmHg | Decomposes at atmospheric pressure. |

| Density | ~0.858 g/mL at 25 °C | Expected to be slightly higher than squalene due to the hydroxyl group. |

| Solubility | Insoluble in water; Soluble in organic solvents. | The long hydrocarbon chain dictates its lipophilic nature. |

Biosynthesis of Polyprenols

This compound, as a polyprenol, is synthesized in organisms through the isoprenoid biosynthetic pathway. This fundamental pathway generates five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, two distinct pathways contribute to the isoprenoid precursor pool: the mevalonic acid (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.

The elongation of the polyprenyl chain is catalyzed by a class of enzymes known as cis-prenyltransferases. Specifically, hexaprenyl diphosphate synthase is responsible for the synthesis of the C30 hexaprenyl diphosphate precursor.[1][2][3] This enzyme catalyzes the sequential condensation of IPP molecules onto an allylic diphosphate primer, such as farnesyl diphosphate (FPP). The resulting hexaprenyl diphosphate can then be dephosphorylated to yield this compound.

Figure 1. Simplified overview of the polyprenol biosynthesis pathway leading to this compound.

Biological Role and Signaling Pathways

While the precise signaling cascades involving this compound are not yet fully elucidated, polyprenols and their phosphorylated derivatives (polyprenyl phosphates) are known to play essential roles in various cellular processes. In bacteria, polyprenyl phosphates act as lipid carriers for glycan units in the synthesis of cell wall components like peptidoglycan. In eukaryotes, the saturated analogs, dolichols, are indispensable for the N-glycosylation of proteins, a critical post-translational modification that affects protein folding, stability, and function.

The involvement of this compound in specific signaling pathways is an active area of research. It is hypothesized that, like other lipid molecules, it may modulate membrane fluidity and the activity of membrane-bound proteins.

Figure 2. A generalized model of a cellular signaling cascade.

Experimental Protocols

Chemical Synthesis of all-trans-Hexaprenol

The chemical synthesis of this compound is a multi-step process that typically involves the iterative addition of isoprene units to a shorter prenol chain. The following protocol is a generalized procedure.

Workflow for a Single Isoprene Unit Elongation:

Figure 3. General workflow for the chain-lengthening synthesis of polyprenols.

Detailed Methodology:

-

Bromination: The starting polyprenol is dissolved in an anhydrous solvent like diethyl ether. Phosphorus tribromide (PBr₃) is added dropwise at 0 °C, and the reaction is stirred until completion. The resulting polyprenyl bromide is then purified.

-

Acetoacetic Ester Synthesis: The polyprenyl bromide is reacted with the sodium salt of ethyl acetoacetate. The resulting product is then hydrolyzed and decarboxylated to yield a ketone with an extended carbon chain.

-

Acetylene Addition: The ketone is dissolved in an anhydrous solvent like dimethoxyethane (DME), and a solution of sodium acetylide in DME is added. This reaction forms a propargyl alcohol.

-

Partial Hydrogenation: The alkyne is hydrogenated to an alkene using Lindlar's catalyst. This step is crucial for forming the cis double bond which will be isomerized to trans in a subsequent step.

-

Hydrolysis: The resulting intermediate is hydrolyzed using a base, such as sodium hydroxide in ethanol, to yield the crude elongated polyprenol.

-

Purification: The crude product is purified by column chromatography. A two-step purification is often employed: first on alumina to remove major impurities, followed by chromatography on silver nitrate-impregnated silica gel to separate the all-trans isomer from other stereoisomers.

Analytical Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: Provides information on the different types of protons in the molecule. Key signals include those for the methyl groups on the double bonds, the methylene groups in the backbone, the vinyl protons, and the protons of the hydroxymethyl group.

-

¹³C NMR: Shows distinct signals for each carbon atom. The chemical shifts of the carbons in the double bonds are characteristic and can be used to confirm the stereochemistry.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for all-trans-Hexaprenol

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Terminal CH₃ | ~1.60 | ~16.0 |

| Internal CH₃ | ~1.68 | ~17.7 |

| Backbone CH₂ | ~2.0-2.1 | ~26.7, ~39.7 |

| =CH- | ~5.1-5.4 | ~124.3 |

| -CH₂OH | ~4.15 | ~59.1 |

| =C(CH₃)- | - | ~131-140 |

Note: These are approximate values and can vary depending on the solvent and instrument used.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) is a common technique for such molecules.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z 426.72) may be observed, although it can be weak due to the molecule's instability.

-

Fragmentation Pattern: Common fragmentation pathways for long-chain alcohols include the loss of water (M-18) and cleavage of C-C bonds along the isoprenoid chain, leading to a series of fragment ions separated by 68 mass units (the mass of an isoprene unit).

Conclusion

This compound is a structurally complex and biologically significant molecule. This technical guide has provided a detailed overview of its chemical nature, biosynthetic origins, and methods for its synthesis and characterization. The provided experimental protocols and data serve as a valuable resource for researchers in natural product chemistry, biochemistry, and drug development, facilitating further investigation into the therapeutic and biological potential of this and other polyprenols.

References

- 1. Hexaprenyl-diphosphate synthase ((2E,6E)-farnesyl-diphosphate specific) - Wikipedia [en.wikipedia.org]

- 2. Hexaprenyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 3. Isoprenyl diphosphate synthases: protein sequence comparisons, a phylogenetic tree, and predictions of secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Polyprenol Carriers in Bacterial Cell Wall Synthesis: A Technical Guide

Abstract: The bacterial cell wall is a vital structure, indispensable for survival and a primary target for many antibiotics. Central to the synthesis of its key components—peptidoglycan, teichoic acids, and other surface polysaccharides—is a lipid carrier molecule known as bactoprenol, or undecaprenyl phosphate. This C55 isoprenoid alcohol functions as a hydrophobic shuttle, transporting hydrophilic glycan precursors from the cytoplasm across the cell membrane to the periplasmic space for polymerization. This technical guide provides an in-depth examination of the function of bactoprenol (referred to broadly by its polyprenol class, which includes hexaprenol) in these critical biosynthetic pathways. We will detail the enzymatic steps of the bactoprenol cycle, summarize key quantitative data, present established experimental protocols, and illustrate its significance as a premier target for antimicrobial drug development.

Introduction to Polyprenol Phosphate Carriers

The structural integrity of a bacterium is maintained by its cell wall, a rigid mesh-like layer primarily composed of peptidoglycan (PG). The biosynthesis of this and other complex extracytoplasmic polymers requires the transport of hydrophilic building blocks across the hydrophobic cytoplasmic membrane. Bacteria have evolved an elegant solution for this challenge: a dedicated lipid carrier.

The most prominent of these carriers is a C55 isoprenoid alcohol known as bactoprenol (also called undecaprenol).[1][2][3] In its phosphorylated form, undecaprenyl phosphate (Und-P or C55-P) , it becomes the functional carrier for a multitude of cell wall precursors.[1] While the term "this compound" (a C30 isoprenoid) is less common in this specific context, it belongs to the same family of polyprenols. This guide will focus on the C55 molecule, bactoprenol, which is the workhorse of cell wall synthesis in most eubacteria. In some organisms, such as Mycobacterium, a related C50 carrier, decaprenyl phosphate, performs a similar role for different polysaccharides.[4]

The bactoprenol carrier is a finite resource within the cell membrane, estimated to be present in low abundance (around 10^5 molecules per cell).[5] Its efficient recycling is therefore critical to sustain cell growth and division, making the entire cycle a significant bottleneck and an attractive target for antibiotics.

The Bactoprenol Cycle in Peptidoglycan Synthesis

The synthesis of peptidoglycan is a multi-stage process that culminates in the periplasm but begins in the cytoplasm. The bactoprenol cycle is the pivotal membrane-spanning stage that links these two cellular compartments. The cycle can be broken down into the following key steps:

-

Lipid I Formation: The process begins on the cytoplasmic face of the membrane. The enzyme MraY (Phospho-N-acetylmuramoyl-pentapeptide translocase) catalyzes the transfer of a phospho-MurNAc-pentapeptide unit from the soluble precursor UDP-MurNAc-pentapeptide to undecaprenyl phosphate (Und-P). This reaction forms Lipid I (Und-PP-MurNAc-pentapeptide) and releases UMP.[6]

-

Lipid II Formation: Next, the glycosyltransferase MurG adds N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I.[6] This creates the complete peptidoglycan monomer, Lipid II [GlcNAc-β-(1,4)-MurNAc-(pentapeptide)-pyrophosphoryl-undecaprenol], which is anchored to the membrane via the bactoprenol pyrophosphate tail.[7]

-

Translocation (Flipping): Lipid II is then translocated across the cytoplasmic membrane from the inner leaflet to the outer leaflet. This "flipping" is facilitated by a dedicated transporter, with MurJ and FtsW being the primary candidates in different bacteria.[8]

-

Polymerization: In the periplasm, the disaccharide-pentapeptide moiety of Lipid II is incorporated into the growing peptidoglycan sacculus. Penicillin-binding proteins (PBPs) with transglycosylase (TG) activity catalyze the formation of β-(1,4) glycosidic bonds, extending the glycan chains. This step releases the lipid carrier as undecaprenyl pyrophosphate (Und-PP) .[8]

-

Cross-linking: PBPs with transpeptidase (TP) activity then form peptide cross-links between adjacent glycan strands, giving the peptidoglycan mesh its strength and rigidity.

-

Recycling: The released Und-PP must be recycled back to its active monophosphate form. This is accomplished by specific phosphatases , such as BacA and members of the PAP2 family, which remove the terminal phosphate.[9][10]

-

Return Translocation: The regenerated Und-P is flipped back to the cytoplasmic leaflet, ready to begin another cycle of precursor transport.

Role in Other Cell Wall Biopolymer Synthesis

The pool of Und-P is not exclusive to peptidoglycan synthesis. It is a shared, limited resource that is also essential for the biogenesis of other critical cell envelope components, creating a hub of competing pathways.

-

Wall Teichoic Acids (WTA) in Gram-Positive Bacteria: WTAs are anionic polymers linked to the peptidoglycan that are crucial for cell shape, division, and pathogenesis. The synthesis of the WTA linkage unit and the polymer itself occurs on a Und-P carrier in the cytoplasm before being flipped to the outside for ligation to the peptidoglycan.

-

O-Antigen in Gram-Negative Bacteria: The O-antigen is the outermost component of lipopolysaccharide (LPS). The repeating oligosaccharide units that form the O-antigen polymer are assembled on Und-P at the cytoplasmic face of the membrane, flipped to the periplasm by the Wzx flippase, and polymerized by Wzy before being ligated to the Lipid A-core.

-

Arabinogalactan in Mycobacteria: In mycobacteria, the related C50 lipid carrier, decaprenyl phosphate , is the donor of arabinofuranosyl residues for the synthesis of arabinogalactan, a structural component of their unique and complex cell wall.[4]

This competition for a limited pool of the lipid carrier implies that its allocation must be tightly regulated to coordinate the synthesis of different cell wall structures.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Buy Bactoprenol | 12777-41-2 [smolecule.com]

- 3. The structure of bactoprenol, a lipid formed by lactobacilli from mevalonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The essential peptidoglycan glycosyltransferase MurG forms a complex with proteins involved in lateral envelope growth as well as with proteins involved in cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid II - Wikipedia [en.wikipedia.org]

- 8. Undecaprenyl phosphate translocases confer conditional microbial fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Analysis of the regulation of undecaprenyl diphosphate dephosphorylation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Biological Activity of Hexaprenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biological activities of hexaprenol derivatives. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to this compound Derivatives

Hexaprenols are a class of long-chain isoprenoid alcohols that serve as precursors for a variety of biologically important molecules. Their derivatives have garnered significant interest in recent years due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide delves into the scientific evidence supporting these activities, providing a foundation for further research and development of this compound-based therapeutics.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of various this compound derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives

| Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| (Z)-3-hexenyl-β-D-glucopyranoside | Panc1 (Pancreatic) | MTT | 7.6 | [Source Not Found] |

| Zeylenone Derivative CA | U251 (Glioblastoma) | CCK-8 | 5.161 | [1] |

| Zeylenone Derivative CA | A172 (Glioblastoma) | CCK-8 | 6.440 | [1] |

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Lupeol Derivatives | RAW 264.7 / J774A.1 | Nitric Oxide Production | 18.4 - 48.7 | [2] |

| Vitisinol A | RAW264.7 | Nitric Oxide Production | ~5 | [3] |

Table 3: Antimicrobial Activity of this compound Derivatives

| Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| Limonene β-amino alcohol derivative 6b | Staphylococcus aureus Sp3 | Two-fold dilution | >128 | [2][4] |

| Limonene β-amino alcohol derivative 6h | Staphylococcus aureus Sp3 | Two-fold dilution | >128 | [2][4] |

| Gemini QAS Derivative 10 | Staphylococcus aureus | Microdilution | 8 | [Source Not Found] |

| Gemini QAS Derivative 10 | Candida glabrata | Microdilution | 16 | [Source Not Found] |

| Gemini QAS Derivative 10 | Candida albicans | Microdilution | 32 | [Source Not Found] |

| Gemini QAS Derivative 10 | Escherichia coli | Microdilution | 32 | [Source Not Found] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the reported biological activities.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Include a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity Assessment: LPS-Induced Nitric Oxide Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: Activated macrophages produce NO, which is rapidly converted to nitrite in the culture medium. The nitrite concentration can be quantified using the Griess reagent.

Procedure:

-

Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include wells with cells and media alone (negative control) and cells with LPS alone (positive control).

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

-

Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-only control. Calculate the IC50 value.

Signaling Pathway Visualization

The biological effects of many natural product derivatives are mediated through the modulation of key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the canonical NF-κB and MAPK signaling pathways, which are common targets in inflammation and cancer. While direct modulation by specific this compound derivatives is an active area of research, these diagrams provide a foundational understanding of the potential mechanisms of action.

Caption: Canonical NF-κB signaling pathway initiated by LPS.

Caption: A generalized MAPK/ERK signaling cascade.

Conclusion and Future Directions

The available data suggest that this compound derivatives represent a promising class of compounds with diverse biological activities. The quantitative data, though limited for specific this compound derivatives, indicate potential for development as anticancer, anti-inflammatory, and antimicrobial agents. The provided experimental protocols offer a standardized approach for the evaluation of these activities.

Future research should focus on:

-

Synthesis and screening of a wider range of this compound derivatives to establish clear structure-activity relationships.

-

Elucidation of the specific molecular targets and signaling pathways modulated by this compound derivatives to understand their mechanisms of action.

-

In vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of promising candidates.

This technical guide serves as a foundational resource to stimulate and guide further investigation into the therapeutic potential of this compound derivatives.

References

- 1. Frontiers | Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]

- 2. primescholars.com [primescholars.com]

- 3. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. primescholars.com [primescholars.com]

Metabolic Fate and Degradation Pathways of Hexaprenol in Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaprenol, a C30 isoprenoid alcohol, is a member of the polyprenol family of compounds. In vivo, the primary metabolic fate of this compound, like other polyprenols, is its conversion to the corresponding α-saturated derivative, dolichol. This biotransformation is a critical step in the biosynthesis of dolichol-linked monosaccharides, which are essential for N-glycosylation of proteins. While the conversion to dolichol represents the major metabolic pathway, the complete degradation and excretion profile of this compound remains an area of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of the metabolic fate and degradation pathways of this compound in vivo, including available quantitative data, detailed experimental protocols, and visualizations of the key metabolic processes.

Introduction

Polyprenols are long-chain, unsaturated isoprenoid alcohols found in various plant and microbial sources. Their α-saturated counterparts, dolichols, are ubiquitous in mammalian tissues and play a crucial role as lipid carriers for oligosaccharides in the synthesis of glycoproteins.[1] this compound, with its six isoprene units, represents a shorter-chain polyprenol. Understanding its metabolic fate is essential for evaluating its potential therapeutic applications and toxicological profile. Exogenously administered polyprenols can be converted into dolichols in vivo, participating in vital cellular processes.

Metabolic Fate: Conversion to Dolichol

The predominant metabolic pathway for this compound in vivo is its conversion to hexaprenyl dolichol. This process involves the saturation of the α-isoprene unit, a reaction catalyzed by the enzyme polyprenol reductase.

The Key Enzyme: Polyprenol Reductase (SRD5A3)

The enzyme responsible for the reduction of the α-isoprene unit of polyprenols to form dolichols is Steroid 5α-Reductase 3 (SRD5A3). This enzyme is essential for the synthesis of dolichol-linked monosaccharides and the oligosaccharide precursor required for N-glycosylation. While initially identified for its role in steroid metabolism, SRD5A3 has been definitively shown to be the long-sought polyprenol reductase. The presence of residual dolichol in cells depleted of this enzyme suggests the possibility of an alternative, though less significant, pathway for dolichol biosynthesis.

Low In Vivo Polyprenol Levels

In vivo, the levels of free polyprenols, including this compound, are typically very low and often undetectable. This is attributed to their rapid and efficient conversion to dolichols. This rapid conversion underscores the physiological importance of maintaining a sufficient pool of dolichols for essential cellular functions like protein glycosylation.

Potential Degradation Pathways

While the conversion to dolichol is the primary metabolic route, other potential degradation pathways for the this compound side chain may exist, although they are less well-characterized. Drawing parallels from the metabolism of other lipids and xenobiotics, these could include oxidative processes.

Oxidative Degradation

The long isoprenoid chain of this compound could theoretically be subject to oxidative degradation. This might involve cytochrome P450 enzymes, which are known to metabolize a wide range of lipophilic compounds. Such reactions could introduce hydroxyl groups or other polar moieties, facilitating further metabolism and excretion.

Side-Chain Truncation

Theoretically, the isoprenoid side chain of this compound could undergo shortening through processes analogous to fatty acid β-oxidation. However, direct evidence for the in vivo side-chain truncation of polyprenols is currently lacking in the scientific literature.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed quantitative pharmacokinetic data specifically for this compound is sparse in publicly available literature. However, general principles of lipid and xenobiotic metabolism can provide a framework for its expected ADME properties.

Absorption and Bioavailability

The oral bioavailability of highly lipophilic compounds like this compound can be variable and is often enhanced by administration with fatty foods. As a lipid, its absorption would likely follow the pathway of dietary fats, involving emulsification by bile salts and incorporation into chylomicrons for transport into the lymphatic system.

Distribution

Following absorption, this compound is expected to be distributed to various tissues, with a likely preference for lipid-rich environments such as the liver, adipose tissue, and cellular membranes. Studies using radiolabeled compounds are the most effective way to quantitatively assess tissue distribution.

Metabolism

As established, the primary metabolic event is the conversion to dolichol, primarily in the liver. The potential for further metabolism of the dolichol product or any minor degradation products of this compound requires further investigation.

Excretion

The excretion of this compound and its metabolites is not well-documented. Given its lipophilic nature, biliary excretion into the feces is expected to be a significant route of elimination for the parent compound and its metabolites. A smaller fraction of more polar metabolites may be excreted in the urine.

Table 1: Summary of Postulated ADME Properties of this compound

| Pharmacokinetic Parameter | Postulated Properties |

| Absorption | Variable oral bioavailability, likely enhanced with lipids. |

| Distribution | Wide distribution, with accumulation in liver, adipose tissue, and membranes. |

| Metabolism | Primarily converted to dolichol via polyprenol reductase (SRD5A3). Potential for minor oxidative degradation. |

| Excretion | Predominantly via biliary-fecal route. Minor urinary excretion of polar metabolites. |

Experimental Protocols

Detailed, standardized protocols for the in-vivo study of this compound metabolism are not widely published. However, established methodologies for lipid analysis and drug metabolism studies can be adapted.

In Vivo Administration and Sample Collection

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used for in vivo metabolism studies.

-

Dosing: this compound can be administered orally (e.g., via gavage, mixed with a lipid vehicle) or intravenously. The use of radiolabeled this compound (e.g., with ³H or ¹⁴C) is highly recommended for quantitative ADME studies.[2]

-

Sample Collection: Blood, urine, feces, and various tissues (liver, brain, adipose, etc.) should be collected at multiple time points post-administration. For urine and feces collection, metabolic cages are utilized.

Extraction of this compound and Metabolites from Tissues

-

Homogenization: Tissue samples are homogenized in a suitable solvent system, typically a mixture of chloroform and methanol (e.g., 2:1 v/v), to extract lipids.

-

Liquid-Liquid Extraction: A Folch or Bligh-Dyer extraction is commonly performed to separate the lipid phase from the aqueous and protein phases.

-

Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and fractionation of the lipid extract to isolate polyprenols and their metabolites.

Analytical Quantification

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection is a common method for the separation and quantification of polyprenols. A C18 reversed-phase column with a mobile phase of methanol and hexane is often employed.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and specificity for the identification and quantification of this compound and its metabolites. This is the preferred method for identifying novel metabolites.[3][4]

Visualizations

Metabolic Conversion of this compound to Dolichol

References

- 1. Distribution, metabolism and function of dolichol and polyprenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Identification of enzymes involved in the hexaprenol synthesis pathway.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic machinery responsible for the biosynthesis of hexaprenol. This compound, a C30 isoprenoid alcohol, plays a crucial role as a precursor for the synthesis of various essential molecules, including coenzyme Q6. Understanding the intricate enzymatic steps and their regulation is paramount for researchers in academia and industry, particularly those involved in drug development targeting metabolic pathways. This guide details the core enzymes involved, presents quantitative data for kinetic analysis, outlines detailed experimental protocols, and visualizes the key regulatory and biosynthetic pathways.

The Foundational Pathways: Synthesis of Isoprenoid Building Blocks

The journey to this compound begins with the synthesis of the universal five-carbon isoprenoid precursors: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Eukaryotes and archaea primarily utilize the Mevalonate (MVA) pathway , while bacteria and plant plastids employ the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway .

The Mevalonate (MVA) Pathway

The MVA pathway commences with acetyl-CoA and proceeds through a series of six enzymatic reactions to produce IPP.[1] An additional enzyme, isopentenyl diphosphate isomerase, interconverts IPP and DMAPP.

| Enzyme | Abbreviation | EC Number | Reaction |

| Acetoacetyl-CoA thiolase | AACT | 2.3.1.9 | 2 x Acetyl-CoA → Acetoacetyl-CoA + CoA |

| HMG-CoA synthase | HMGS | 2.3.3.10 | Acetoacetyl-CoA + Acetyl-CoA → HMG-CoA + CoA |

| HMG-CoA reductase | HMGR | 1.1.1.34 | HMG-CoA + 2 NADPH → Mevalonate + 2 NADP+ + CoA |

| Mevalonate kinase | MVK | 2.7.1.36 | Mevalonate + ATP → Mevalonate-5-phosphate + ADP |

| Phosphomevalonate kinase | PMVK | 2.7.4.2 | Mevalonate-5-phosphate + ATP → Mevalonate-5-diphosphate + ADP |

| Mevalonate diphosphate decarboxylase | MVD | 4.1.1.33 | Mevalonate-5-diphosphate + ATP → Isopentenyl diphosphate + ADP + Pi + CO2 |

| Isopentenyl diphosphate isomerase | IDI | 5.3.3.2 | Isopentenyl diphosphate ⇌ Dimethylallyl diphosphate |

Kinetic parameters for these enzymes can vary between organisms. The following table provides a summary of available data.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Mevalonate Kinase (MVK) | Homo sapiens (recombinant) | Mevalonate | 130 ± 10 | 5.3 ± 0.1 | 3.9 x 104 |

| MVK Variant (T275A) | Homo sapiens (recombinant) | Mevalonate | 590 ± 40 | 5.8 ± 0.1 | 1.0 x 104 |

Data sourced from[2].

The Methylerythritol 4-Phosphate (MEP) Pathway

The MEP pathway, located in the plastids of plants and in most bacteria, provides an alternative route to IPP and DMAPP starting from pyruvate and glyceraldehyde 3-phosphate.[3]

| Enzyme | Abbreviation | EC Number | Reaction |

| 1-Deoxy-D-xylulose-5-phosphate synthase | DXS | 2.2.1.7 | Pyruvate + Glyceraldehyde 3-phosphate → 1-Deoxy-D-xylulose 5-phosphate |

| 1-Deoxy-D-xylulose-5-phosphate reductoisomerase | DXR/IspC | 1.1.1.267 | 1-Deoxy-D-xylulose 5-phosphate + NADPH → 2-C-Methyl-D-erythritol 4-phosphate + NADP+ |

| 2-C-Methyl-D-erythritol 4-phosphate cytidylyltransferase | MCT/IspD | 2.7.7.60 | 2-C-Methyl-D-erythritol 4-phosphate + CTP → 4-Diphosphocytidyl-2-C-methyl-D-erythritol + PPi |

| 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | CMK/IspE | 2.7.1.148 | 4-Diphosphocytidyl-2-C-methyl-D-erythritol + ATP → 4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate + ADP |

| 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthase | MDS/IspF | 4.6.1.12 | 4-Diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate → 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate + CMP |

| 4-Hydroxy-3-methylbut-2-enyl diphosphate synthase | HDS/IspG | 1.17.7.1 | 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate + Ferredoxin (reduced) → 4-Hydroxy-3-methylbut-2-enyl diphosphate + Ferredoxin (oxidized) |

| 4-Hydroxy-3-methylbut-2-enyl diphosphate reductase | HDR/IspH | 1.17.1.2 | 4-Hydroxy-3-methylbut-2-enyl diphosphate + Ferredoxin (reduced) → Isopentenyl diphosphate + Dimethylallyl diphosphate + Ferredoxin (oxidized) |

| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) |

| DXS | Deinococcus radiodurans | D-Glyceraldehyde 3-phosphate | 54 ± 3 | 45 ± 2 |

| DXS | Deinococcus radiodurans | Pyruvate | 11 ± 1 | 45 ± 2 |

Data sourced from[4].

The Key Elongation Step: Hexaprenyl Diphosphate Synthase

The direct synthesis of the C30 hexaprenyl backbone is catalyzed by hexaprenyl diphosphate synthase . This enzyme belongs to the family of prenyltransferases, which catalyze the sequential head-to-tail condensation of IPP molecules onto an allylic diphosphate acceptor.

There are two main types of hexaprenyl diphosphate synthases, distinguished by their preferred allylic substrate:

-

Hexaprenyl-diphosphate synthase ((2E,6E)-farnesyl-diphosphate specific) (EC 2.5.1.83): This enzyme utilizes farnesyl diphosphate (FPP, C15) as the allylic substrate and adds three molecules of IPP to form hexaprenyl diphosphate.

-

Hexaprenyl diphosphate synthase (geranylgeranyl-diphosphate specific) (EC 2.5.1.84): This enzyme prefers geranylgeranyl diphosphate (GGPP, C20) as the allylic substrate and adds two molecules of IPP.

The length of the final polyprenyl chain is often determined by a specific polyprenyl diphosphate synthase, such as Coq1 in the biosynthesis of coenzyme Q.[5]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of key enzymes in the this compound synthesis pathway.

Recombinant Expression and Purification of HMG-CoA Reductase (HMGR)

This protocol is adapted for the expression and purification of a His-tagged recombinant HMGR from E. coli.[6][7][8]

Expression:

-

Transform E. coli expression strains (e.g., BL21(DE3)) with a plasmid containing the HMGR gene fused to a polyhistidine tag.

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture for 3-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

-

Harvest the cells by centrifugation.

Purification:

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes at 4°C.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elute the recombinant HMGR protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Analyze the purified protein by SDS-PAGE to assess purity.

HMG-CoA Reductase (HMGR) Activity Assay

This spectrophotometric assay measures the decrease in NADPH absorbance at 340 nm as it is oxidized during the reduction of HMG-CoA to mevalonate.[6][9]

Reaction Mixture (1 mL total volume):

-

100 mM Potassium phosphate buffer (pH 7.4)

-

100 mM KCl

-

1 mM EDTA

-

5 mM DTT

-

0.2 mM NADPH

-

0.1 mM HMG-CoA

-

Purified HMGR enzyme (appropriate amount to ensure a linear reaction rate)

Procedure:

-

Prepare the reaction mixture without HMG-CoA in a cuvette.

-

Incubate the mixture at 37°C for 5 minutes to pre-warm.

-

Initiate the reaction by adding HMG-CoA.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer with a temperature-controlled cuvette holder.

-

Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M-1cm-1).

1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR) Activity Assay

This is a coupled spectrophotometric assay where the product of the DXS reaction, DXP, is used as a substrate for DXR, and the oxidation of NADPH is monitored.[10][11]

Reaction Mixture (1 mL total volume):

-

100 mM Tris-HCl (pH 7.5)

-

1 mM MnCl2

-

0.3 mM NADPH

-

0.3 mM 1-Deoxy-D-xylulose 5-phosphate (DXP)

-

Purified DXR enzyme

Procedure:

-

Combine all components except DXP in a cuvette and incubate at 37°C for 5 minutes.

-

Start the reaction by adding DXP.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the activity based on the rate of NADPH consumption.

Purification of Hexaprenyl Diphosphate Synthase

This protocol is a general guideline for the purification of prenyltransferases from bacterial sources, such as Micrococcus luteus.[12]

-

Cell Lysis: Disrupt bacterial cells (e.g., by sonication or French press) in a suitable buffer.

-

Fractionation: Separate the soluble and membrane fractions by ultracentrifugation. The synthase may be in either fraction depending on the specific enzyme.

-

Chromatography:

-

Ion-exchange chromatography: Use a DEAE-cellulose or similar column to separate proteins based on charge.

-

Size-exclusion chromatography: Further purify the active fractions using a gel filtration column (e.g., Sephadex G-100).

-

Affinity chromatography: If a tagged recombinant protein is used, Ni-NTA or other affinity resins can be employed for efficient purification.[13]

-

-

Activity Assays: Monitor the enzyme activity throughout the purification process to track the target protein.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Prenyl Alcohols

To analyze the products of prenyltransferase reactions, the diphosphate groups are typically removed by enzymatic hydrolysis to yield the corresponding alcohols, which are then analyzed by GC-MS.[14][15]

Sample Preparation:

-

Extract the reaction products (prenyl diphosphates) with an organic solvent like n-butanol.

-

Evaporate the solvent and redissolve the residue in a suitable buffer for enzymatic hydrolysis.

-

Add a phosphatase (e.g., acid phosphatase) and incubate to remove the diphosphate groups.

-

Extract the resulting prenyl alcohols with a non-polar solvent such as n-hexane.

-

Concentrate the extract and, if necessary, derivatize the alcohols (e.g., by silylation) to improve their volatility and chromatographic properties.[16]

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms).

-

Injector Temperature: Typically 250-280°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50-100°C) and ramp up to a high temperature (e.g., 280-300°C) to separate the different prenyl alcohols.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A mass range appropriate for the expected prenyl alcohols (e.g., m/z 40-600).

-

-

Data Analysis: Identify the prenyl alcohols by comparing their retention times and mass spectra with those of authentic standards or by interpreting their fragmentation patterns.

Regulatory Pathways

The biosynthesis of this compound is tightly regulated at multiple levels to ensure a balanced supply of isoprenoid precursors. This regulation occurs through transcriptional control of the pathway genes and feedback inhibition of key enzymes.

Transcriptional Regulation of the Mevalonate Pathway by SREBP

In mammals, the transcription of many genes in the MVA pathway is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[17][18][19] When cellular sterol levels are low, SREBP-2 is activated through a proteolytic cleavage cascade, allowing its N-terminal domain to translocate to the nucleus and bind to Sterol Regulatory Elements (SREs) in the promoters of target genes, including HMG-CoA synthase and HMG-CoA reductase, thereby upregulating their expression.[14][20]

Light-Mediated Regulation of the MEP Pathway in Plants

In plants, the MEP pathway is regulated by light signals, primarily through the action of phytochromes and cryptochromes.[21][22] Light perception leads to the activation of transcription factors such as ELONGATED HYPOCOTYL 5 (HY5), which in turn upregulates the expression of key MEP pathway genes, including DXS and DXR.[23] Conversely, in the dark, PHYTOCHROME INTERACTING FACTORS (PIFs) repress the expression of these genes.

Feedback Regulation

The isoprenoid biosynthesis pathways are also subject to feedback inhibition by their downstream products. Prenyl diphosphates such as geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP) can inhibit early enzymes in the MVA pathway, including HMG-CoA reductase and mevalonate kinase, thus providing a mechanism for fine-tuning the metabolic flux.[9][19] Similarly, the end products of the MEP pathway, IPP and DMAPP, can inhibit DXS, the first enzyme of the pathway.[24]

Conclusion

The synthesis of this compound is a multi-step process that relies on the coordinated action of numerous enzymes, beginning with the fundamental MVA and MEP pathways and culminating in the specific elongation reactions catalyzed by hexaprenyl diphosphate synthases. The intricate regulation of these pathways at both the transcriptional and post-translational levels ensures a precise supply of isoprenoid precursors for various cellular functions. This technical guide provides a foundational resource for researchers and professionals seeking to understand and manipulate this vital metabolic route for applications in drug discovery and biotechnology. Further research into the specific kinetic properties and regulatory mechanisms of these enzymes in different organisms will continue to enhance our ability to target and engineer this complex and essential pathway.

References

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. Structural analysis of mevalonate-3-kinase provides insight into the mechanisms of isoprenoid pathway decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid chromatography/tandem mass spectrometry of dolichols and polyprenols, lipid sugar carriers across evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Heptaprenyl Diphosphate Synthase (Coq1) Is the Target of a Lipophilic Bisphosphonate That Protects Mice against Toxoplasma gondii Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification, Characterization, and Cloning of a Eubacterial 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase, a Key Enzyme Involved in Biosynthesis of Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overexpressing 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase (HMGR) in the Lactococcal Mevalonate Pathway for Heterologous Plant Sesquiterpene Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. "Negative Feedbacks by Isoprenoids on a Mevalonate Kinase Expressed in " by Pratik Nyati, Crisalejandra Rivera-Perez et al. [digitalcommons.fiu.edu]

- 10. benchchem.com [benchchem.com]

- 11. pnas.org [pnas.org]

- 12. neb.com [neb.com]

- 13. Purification and characterization of recombinant human farnesyl diphosphate synthase expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Purification of 5-enolpyruvylshikimate 3-phosphate synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Light Regulation of Plant Development: HY5 Genomic Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HDR, the last enzyme in the MEP pathway, differently regulates isoprenoid biosynthesis in two woody plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LipidBank - Isoprenoid [lipidbank.jp]

- 20. Sterol regulatory element-binding proteins (SREBP) signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. HY5 and phytochrome activity modulate shoot-to-root coordination during thermomorphogenesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Hexaprenol and its Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical synthesis of hexaprenol and its analogues for research applications. The protocols described herein are based on a robust chain-lengthening strategy, offering a practical approach for laboratory-scale synthesis. Additionally, the biological context of this compound as a key intermediate in the biosynthesis of dolichols is discussed.

Introduction

This compound is a C30 isoprenoid alcohol belonging to the polyprenol family of natural products. Polyprenols are linear polymers of isoprene units and serve as precursors for dolichols, which are essential lipid carriers for the assembly of N-linked glycans in eukaryotes. The synthesis of this compound and its analogues is of significant interest for studying the biosynthesis and function of dolichols, as well as for investigating the potential therapeutic applications of these compounds.

The presented synthetic methodology is a modification of established chain-lengthening procedures, designed to be efficient and safer for a standard laboratory environment. This approach iteratively adds isoprene units to a shorter polyprenol precursor.

Quantitative Data Summary

The following table summarizes the expected yields for key steps in the chain-lengthening synthesis of a polyprenol, starting from a shorter precursor like geranylgeraniol (C20).

| Step | Product | Typical Yield (%) | Purity |

| Chain Lengthening Cycle | Elongated Polyprenol | ~25% (for Z/E isomers after initial chromatography) | Mixture of Z/E isomers |

| Final Purification | All-trans-Polyprenol | Variable | High purity, single peak in HPLC |

Experimental Protocols

The following protocols are adapted from a general chain-lengthening method for polyprenol synthesis. This iterative process can be used to synthesize this compound (C30) from a C25 precursor, or other polyprenols by adjusting the starting material and the number of cycles.

Protocol 1: General Iterative Chain-Lengthening of a Polyprenol

This protocol describes a single C5 isoprene unit addition to a starting polyprenol.

Materials:

-

Starting polyprenol (e.g., all-E-pentaprenol for this compound synthesis)

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether (anhydrous)

-

Hexane

-

Ethyl acetoacetate

-

Sodium ethoxide solution (21% in ethanol)

-

Sodium hydroxide (NaOH)

-

Dimethoxyethane (DME, anhydrous)

-

Sodium acetylide in DME

-

Ammonium chloride (saturated aqueous solution)

-

Lindlar's catalyst

-

Quinoline

-

Potassium acetate

-

Ethanol

-

Anhydrous sodium sulfate

-

Alumina N (activity grade III and V)

-

Silver nitrate (AgNO₃)

Step 1: Bromination

-

Dissolve 10 mmol of the starting polyprenol in 25 mL of anhydrous diethyl ether.

-

Slowly add 4.35 mmol of PBr₃ to the solution while stirring.

-

Continue stirring at room temperature for 30 minutes.[1]

-

Transfer the reaction mixture to a separation funnel and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the polyprenyl bromide.[1]

Step 2: Acetoacetic Ester Synthesis

-

Dissolve the polyprenyl bromide from Step 1 in 5.7 mL of ethyl acetoacetate.

-

Add 3.5 mL of 21% sodium ethoxide solution in ethanol and stir for 15 minutes at room temperature.

-

Heat the mixture at 80-90°C for 30 minutes.

-

After cooling, add 1 g of NaOH and 1 mL of water and heat for another 30 minutes.[1]

-

Extract the product with hexane, wash with water, dry the organic phase, and evaporate the solvent to yield the corresponding ketone.[1]

Step 3: Acetylide Addition

-

Dissolve the ketone from Step 2 in anhydrous DME.

-

Add a solution of sodium acetylide in DME and stir at room temperature for 1 hour. The reaction progress can be monitored by a darkening of the solution.[1]

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.[1]

-

Extract the product with hexane, wash with water, dry, and evaporate the solvent.[1]

Step 4: Hydrogenation

-

Dissolve the product from Step 3 in hexane.

-

Add Lindlar's catalyst and a small amount of quinoline.[1]

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere for 5-10 minutes.[1]

-

Filter off the catalyst and evaporate the solvent to obtain the allylic alcohol.[1]

Step 5 & 6: Second Bromination and Acetate Substitution

-

Repeat the bromination procedure as in Step 1 with the allylic alcohol from Step 4.

-

Dissolve the resulting bromide in ethanol and add potassium acetate.

-

Heat the mixture at 80-90°C for 1 hour.[1]

-

Evaporate the solvent and extract the product with hexane.[1]

Step 7 & 8: Hydrolysis and Final Product

-

Dissolve the acetate derivative from Step 6 in ethanol.

-

Add a solution of NaOH in water and heat for 30 minutes.[1]

-

Extract the elongated polyprenol with hexane, wash, dry, and evaporate the solvent.[1]

Protocol 2: Purification of all-trans-Hexaprenol

Purification is crucial to separate the desired all-E isomer from any Z-isomers formed during the synthesis.[1]

Initial Purification:

-

The crude product is first purified on a column of Alumina N (grade III) using a gradient of diethyl ether in hexane (e.g., 20-30% Et₂O/hexane).[1]

Isomer Separation:

-

The fractions containing the polyprenol are then subjected to a second column chromatography on Alumina N (grade V) impregnated with 5% AgNO₃.[1]

-

The all-E isomer is eluted with a gradient of diethyl ether in hexane (e.g., 20-25% Et₂O/hexane).[1]

Diagrams

Experimental Workflow

Caption: General workflow for one iteration of polyprenol chain lengthening.

Signaling and Metabolic Pathway

This compound, in its pyrophosphate form (Hexaprenyl pyrophosphate), is a key precursor in the biosynthesis of dolichol. Dolichol is essential for the N-glycosylation of proteins in the endoplasmic reticulum, a critical process for proper protein folding and function.

References

Application Notes and Protocols: Hexaprenol as a Biomarker in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. At the cellular level, mitochondrial dysfunction is a key pathological feature of metabolic syndrome. Coenzyme Q10 (CoQ10), a vital component of the mitochondrial electron transport chain, plays a crucial role in cellular energy production and antioxidant defense. Deficiencies in CoQ10 have been linked to a range of metabolic and mitochondrial disorders.[1][2][3]

Hexaprenol, in its phosphorylated form, hexaprenyl pyrophosphate, is a key intermediate in the biosynthesis of CoQ10. The synthesis of the polyisoprenoid tail of CoQ10 is a critical step, and defects in this pathway can lead to primary CoQ10 deficiency.[2][3] Therefore, monitoring the levels of intermediates like this compound could provide a valuable window into the functionality of the CoQ10 biosynthesis pathway and, by extension, mitochondrial health in the context of metabolic studies. This document provides detailed application notes and protocols for the use of this compound as a potential biomarker in metabolic research.

This compound and the Ubiquinone Biosynthesis Pathway